

Understanding the structure-activity relationship of NE 10790

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Compound of Interest

Compound Name: NE 10790

Cat. No.: B1677942

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An In-depth Technical Guide to the Structure-Activity Relationship of **NE 10790**

For Researchers, Scientists, and Drug Development Professionals

Abstract

NE 10790 is a phosphonocarboxylate analogue of the potent nitrogen-containing bisphosphonate, risedronate. Its unique structural modification, the substitution of a phosphonate group with a carboxyl group, drastically alters its physicochemical and pharmacological properties. This guide delves into the structure-activity relationship (SAR) of **NE 10790**, providing a comprehensive overview of its mechanism of action, quantitative biological data, and the experimental protocols used for its characterization. The primary focus is on its reduced bone mineral affinity and its distinct intracellular target compared to traditional bisphosphonates.

Chemical Structure and Core Modification

NE 10790's structure is central to its activity. It is an analogue of risedronate, a well-established bisphosphonate used in the treatment of bone resorption disorders. The key structural difference lies in the phosphonate backbone. While risedronate possesses a P-C-P (phosphonate-carbon-phosphonate) structure, which is responsible for its high affinity for bone mineral, **NE 10790** has one of the phosphonate groups replaced by a carboxyl group[1]. This modification significantly reduces its bone-binding affinity[2].

Key Structural Features:

- **Phosphonocarboxylate structure:** This modification is the primary determinant of its altered biological profile.
- **Nitrogen-containing heterocycle:** Similar to risedronate, it contains a nitrogen atom within a pyridyl ring, which is a common feature of potent nitrogen-containing bisphosphonates[2][3]. However, the role of this nitrogen in **NE 10790**'s specific mechanism is context-dependent.

Quantitative Biological Data

The structural modifications of **NE 10790** translate to quantifiable differences in its biological activity compared to its parent compound, risedronate.

Parameter	NE 10790	Risedronate	Reference(s)
Bone Mineral Affinity	Strongly reduced	High	[1][2]
Inhibition of Rab Prenylation (IC50 in J774 cells)	560 ± 120 µM	Not the primary mechanism	[4]
Antiresorptive Potency (in vivo, LED)	12,350 µg/kg	1.4 µg/kg	[1]
Relative Antiresorptive Potency	8,800-fold less potent than risedronate	-	[1]

LED: Lowest Effective Dose required to prevent bone loss in an ovariectomized animal model.

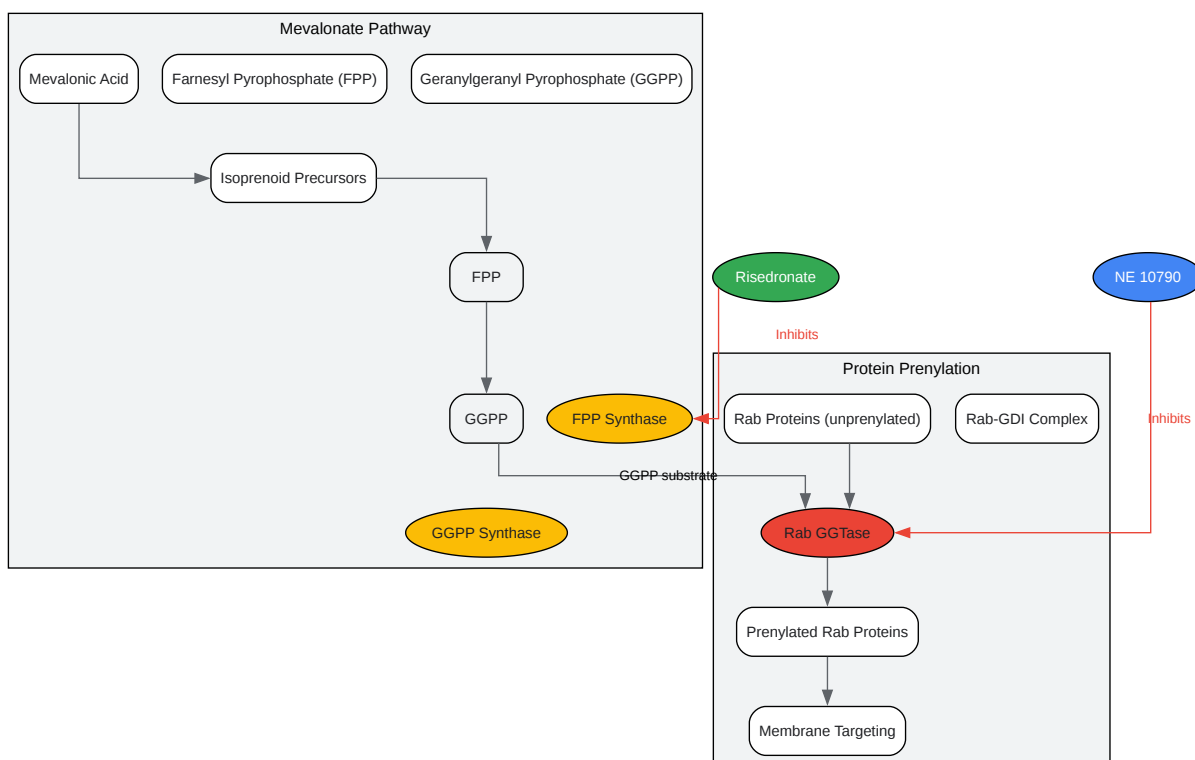
Mechanism of Action: A Shift in Target

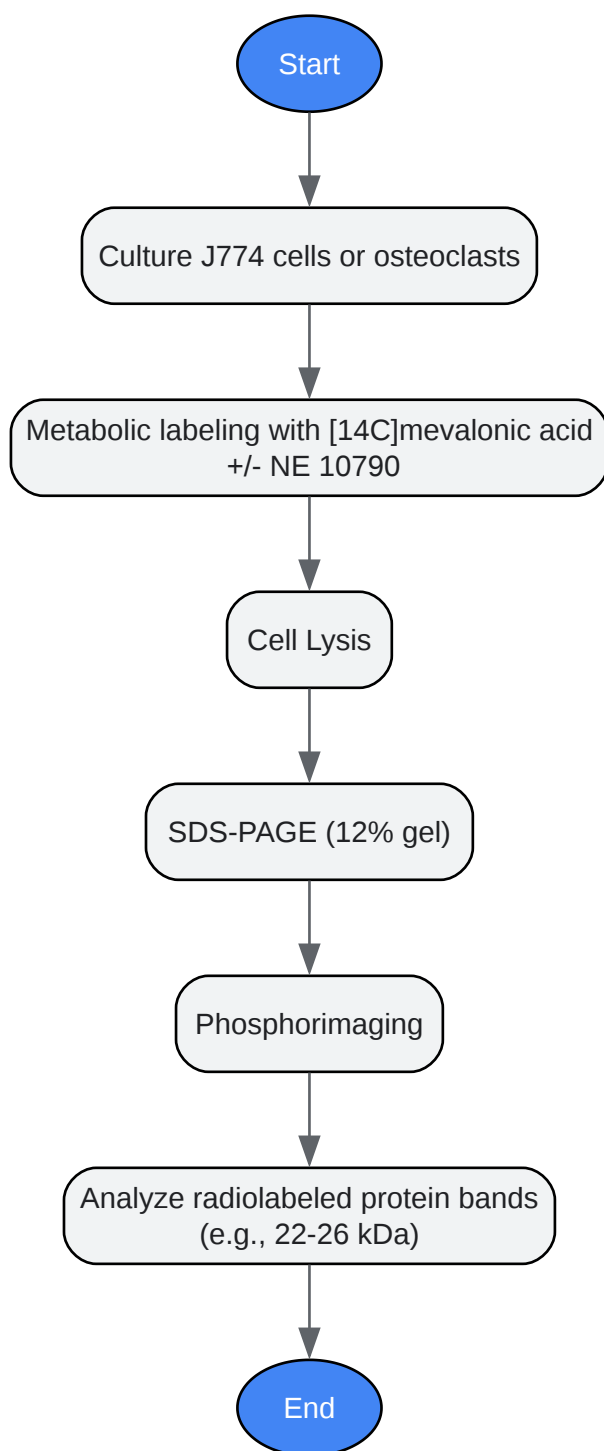
The SAR of **NE 10790** is most evident in its distinct mechanism of action. Unlike potent nitrogen-containing bisphosphonates that primarily inhibit farnesyl diphosphate synthase (FPPS) in the mevalonate pathway, **NE 10790** does not inhibit FPPS activity[1][3][5]. Instead, it targets a different enzyme involved in protein prenylation.

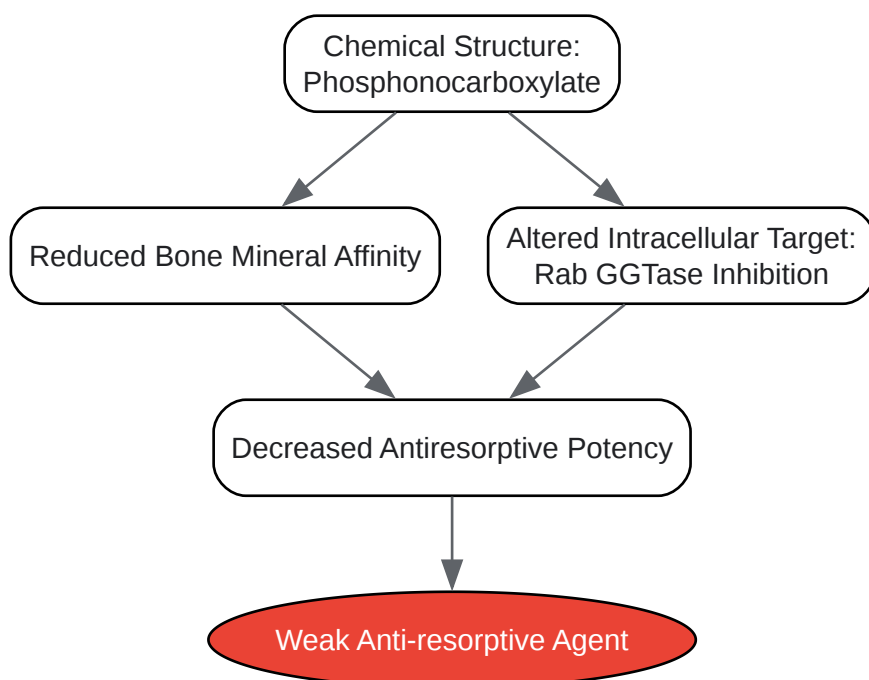
NE 10790's Mechanism:

- Inhibition of Rab Geranylgeranyl Transferase (Rab GGTase): **NE 10790** blocks the activity of Rab GGTase[1].
- Disruption of Protein Prenylation: This enzymatic inhibition prevents the geranylgeranylation of Rab small GTP-binding proteins, which are crucial for intracellular trafficking and osteoclast function[1][4]. Specifically, it inhibits the incorporation of mevalonic acid into 22-26 kDa proteins (corresponding to Rab proteins)[4].

Signaling Pathway Diagram







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